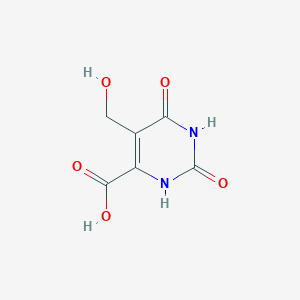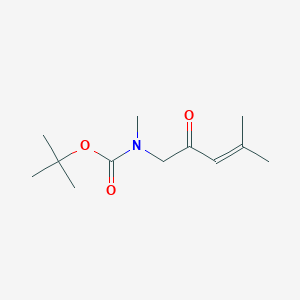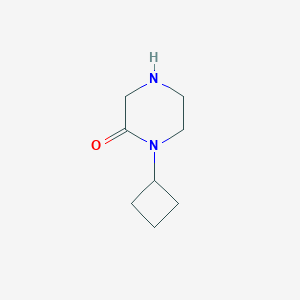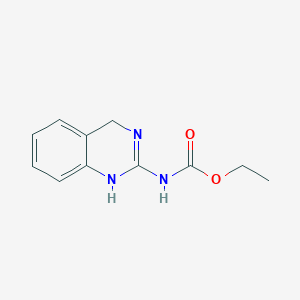
Methyl 2-(5-methyltriazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-methyltriazol-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of Methyl 2-(5-methyltriazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Methyl 2-(5-methyltriazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group into an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
Methyl 2-(5-methyltriazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a valuable scaffold in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-methyltriazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Methyl 2-(5-methyltriazol-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate: This compound has a similar structure but with a different substitution pattern on the triazole ring.
Ethyl 2-(5-methyltriazol-1-yl)propanoate: This ester has an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
Methyl 2-(5-phenyltriazol-1-yl)propanoate: The presence of a phenyl group on the triazole ring introduces additional aromatic interactions, potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl 2-(5-methyltriazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-8-9-10(5)6(2)7(11)12-3/h4,6H,1-3H3 |
Clé InChI |
AEGYREHCVPRLFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=NN1C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)

![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)


![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)


![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)


